molecular formula C16H13ClN4O3 B2671146 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 1207015-14-2

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2671146
CAS No.: 1207015-14-2
M. Wt: 344.76
InChI Key: QDIFLPPARRDFOJ-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic small molecule with the molecular formula C17H13ClN4O3, designed for advanced chemical and pharmaceutical research . This compound features a complex structure combining a 4-(4-chlorophenyl)-6-oxopyrimidine core linked via an acetamide bridge to a 5-methylisoxazole ring. The presence of these distinct heterocyclic systems is of significant interest in medicinal chemistry, as they are commonly associated with diverse biological activities. While specific biological data for this exact compound is not fully established in the available literature, its molecular architecture provides strong rationale for its research value. The chlorophenyl-oxopyrimidine moiety is a scaffold found in compounds investigated for various biological potentials, including kinase inhibition . Furthermore, the acetamide functional group is a prevalent pharmacophore in many biologically active molecules and drug candidates . Researchers may explore this compound as a key intermediate in multi-step synthetic pathways or as a candidate for in vitro screening against a range of biological targets. Potential research applications could include the development of novel therapeutic agents, given that structurally similar heterocyclic compounds have been explored for their activity in areas such as oncology and infectious diseases . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals. It should not be utilized as a drug, cosmetic, or for any other commercial application.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O3/c1-10-6-14(20-24-10)19-15(22)8-21-9-18-13(7-16(21)23)11-2-4-12(17)5-3-11/h2-7,9H,8H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIFLPPARRDFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Isoxazole Moiety: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Final Coupling Reaction: The final step involves coupling the pyrimidine derivative with the isoxazole derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially inhibiting enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Functional Groups and Properties of Analogs

Compound Name Key Functional Groups Synthesis Method Potential Biological Activity
Target Compound: 2-(4-(4-Chlorophenyl)-6-oxopyrimidin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide Pyrimidinone, 4-chlorophenyl, 5-methylisoxazole Not specified in evidence Antimicrobial, kinase inhibition*
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m, Ev.1) Triazole, naphthyloxy, 4-chlorophenyl 1,3-Dipolar cycloaddition Antimicrobial (inferred from C=O)
Sulfamethoxazole-derived compound (4, Ev.2) Pyrazolidine, sulfonamide, isoxazole Reflux with ethyl acetoacetate Antibacterial (sulfonamide-based)

Notes:

  • Pyrimidinone vs. Triazole: The pyrimidinone core in the target compound offers two hydrogen-bonding sites (C=O and NH), whereas the triazole in compound 6m () provides a single hydrogen-bond acceptor. This difference may affect binding affinity in enzyme targets like kinases or proteases .
  • Isoxazole vs.
  • Sulfonamide vs. Acetamide : The sulfonamide group in compound 4 () is highly polar, favoring solubility but possibly limiting blood-brain barrier penetration compared to the acetamide linker in the target compound .

Biological Activity

The compound 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(5-methylisoxazol-3-yl)acetamide is a synthetic organic molecule with potential biological activities. Its unique structure, featuring a pyrimidine ring substituted with a chlorophenyl group and an isoxazole moiety, suggests various applications in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C₁₆H₁₃ClN₄O₂S
  • Molecular Weight : 360.8 g/mol

Structural Features

The compound contains:

  • A pyrimidine ring which is known for its biological relevance.
  • A chlorophenyl group that enhances lipophilicity and biological activity.
  • An isoxazole moiety which may contribute to its pharmacological properties.

The biological activity of this compound can be attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to:

  • Inhibit enzyme activity by binding to active sites.
  • Modulate receptor functions through interaction with binding sites, leading to alterations in cellular pathways and biological responses.

Therapeutic Applications

Research indicates that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The presence of the chlorophenyl group is associated with enhanced antibacterial properties, making it a candidate for developing new antibiotics .
  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, likely due to the compound's ability to interfere with cancer cell proliferation .
  • Antiviral Activity : The compound may also possess antiviral properties, further expanding its therapeutic potential in infectious diseases .

Case Studies

Recent studies have highlighted the promising biological activities of related compounds, indicating a trend toward exploring pyrimidine derivatives for their therapeutic benefits. For instance:

  • Study on Antibacterial Properties : A study demonstrated that similar pyrimidine derivatives exhibited significant antibacterial effects against various strains of bacteria, suggesting that modifications in the structure could enhance these effects .
  • Antitumor Research : Another investigation focused on the antitumor potential of pyrimidine derivatives, revealing that certain substitutions led to increased cytotoxicity against cancer cell lines .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrimidine Core : This involves the condensation of appropriate precursors under controlled conditions.
  • Introduction of Substituents : Subsequent reactions introduce the chlorophenyl and isoxazole groups, often utilizing coupling reactions or cyclization techniques.
  • Final Acetylation : The final step involves acetylation to yield the target compound.

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